3-Octyl acetate
Overview
Description
3-Octyl acetate: octyl ethanoate , is an organic compound with the chemical formula C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid . This compound is commonly found in various citrus products such as oranges and grapefruits . It is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .
Mechanism of Action
Target of Action
3-Octyl acetate, also known as 3-Octanol, acetate, is an organic compound with the formula
CH3(CH2)7O2CCH3CH_3(CH_2)_7O_2CCH_3CH3(CH2)7O2CCH3
. It is classified as an ester that is formed from 1-octanol (octyl alcohol) and acetic acid . The primary targets of this compound are not well-defined due to the lack of specific studies on this compound.Biochemical Pathways
As an ester, this compound can be synthesized by the fischer esterification of 1-octanol and acetic acid . This suggests that it may participate in biochemical pathways involving esterification reactions.
Result of Action
Due to its fruity odor , this compound is used as the basis for artificial flavors and in perfumery . It is also a solvent for nitrocellulose, waxes, oils, and some resins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments.
Biochemical Analysis
Biochemical Properties
3-Octyl acetate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the presence of esterases, this compound is hydrolyzed to produce 1-octanol and acetic acid. This interaction is crucial for the metabolism and breakdown of esters within biological systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 1-octanol and acetic acid. This process can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as skin and eye irritation. In some cases, high doses of this compound have been associated with respiratory issues and other toxic effects. It is important to determine the threshold levels for safe exposure to this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and acetyl-CoA synthetase, which play key roles in its metabolism. The hydrolysis of this compound by esterases produces 1-octanol and acetic acid, which can then enter other metabolic pathways. Additionally, this compound can influence metabolic fluxes and alter the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its transport to various cellular compartments. This distribution is crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product . The overall reaction can be represented as:
CH3(CH2)7OH+CH3COOH→CH3(CH2)7O2CCH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of sulfuric acid as a catalyst is common, and the reaction mixture is often subjected to distillation to separate the ester from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Octyl acetate primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction of an alcohol with a carboxylic acid. In hydrolysis, the ester is broken down into the corresponding alcohol and carboxylic acid in the presence of water and an acid or base catalyst .
Common Reagents and Conditions:
Esterification: 1-octanol, acetic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound and water.
Hydrolysis: 1-Octanol and acetic acid.
Scientific Research Applications
3-Octyl acetate has a wide range of applications in various fields:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Biology: Employed in the extraction of certain biological compounds due to its solvent properties.
Medicine: Utilized as an extraction solvent in the production of antibiotics and other pharmaceuticals.
Industry: Commonly used in the flavor and fragrance industries due to its fruity odor.
Comparison with Similar Compounds
3-Octyl acetate can be compared with other esters such as ethyl acetate and methyl butyrate :
Ethyl acetate: Has a similar fruity odor and is used as a solvent in various applications.
Methyl butyrate: Known for its pleasant, fruity smell and is used in flavorings and perfumes.
Uniqueness of this compound: this compound stands out due to its longer carbon chain, which imparts unique solvent properties and a distinct fruity odor. Its applications in various industries, including flavors, fragrances, and pharmaceuticals, highlight its versatility and importance .
Properties
IUPAC Name |
octan-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUZYMKSMSTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863463 | |
Record name | 3-Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a rosy-minty odour | |
Record name | 3-Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water | |
Record name | 3-Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.856-0.860 | |
Record name | 3-Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4864-61-3, 50373-56-3 | |
Record name | 3-Octyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4864-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Octyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004864613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Octanol, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-octyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-OCTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M41FR2J6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-3-Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Octyl acetate in the context of plant science?
A1: this compound is a significant component of the essential oils in certain plant species. For instance, it was identified as a major constituent in Bystropogon canariensis, a plant endemic to the Canary Islands []. Furthermore, research has identified 6-methyl-3-heptyl acetate as a prominent volatile compound alongside this compound in Teucrium massiliense []. This suggests a potential role for this compound in the plant's aroma profile and possibly in ecological interactions.
Q2: Has the impact of water availability on the production of this compound in plants been studied?
A2: While the provided research [] doesn't directly quantify this compound, it does investigate the impact of withholding irrigation on the yield and composition of mint essential oil. Although this study focuses on Mentha x villosa Huds. and doesn't specifically mention this compound, it highlights how environmental stress can influence the production of various essential oil components, suggesting a potential area for further research on this compound production under varying water stress conditions.
Q3: Are there any safety assessments available regarding the use of this compound?
A3: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for fragrance ingredients, including this compound [, ]. These assessments likely consider various factors such as toxicology and potential for skin sensitization to ensure the safe use of this compound in fragrances.
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